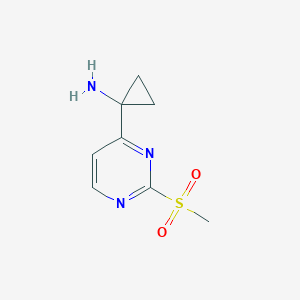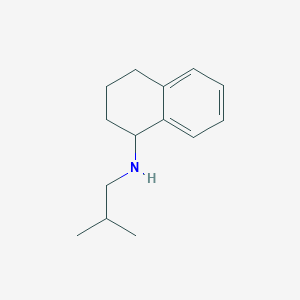
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a tetrahydronaphthalene ring system substituted with an amine group and a 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: The starting material, naphthalene, undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.
Substitution Reaction: The tetrahydronaphthalene is then subjected to a substitution reaction with 2-methylpropylamine under suitable conditions, such as the presence of a catalyst or a base, to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors for the initial formation of tetrahydronaphthalene, followed by continuous flow reactors for the substitution reaction. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation reactions, leading to the formation of corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or a catalyst.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted tetrahydronaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block in organic synthesis. It can be employed in the preparation of various complex molecules and polymers.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It may exhibit biological activity and can be used in the development of drugs targeting specific receptors or enzymes.
Industry: In the materials science field, this compound can be used in the production of specialty chemicals and advanced materials. It may also find applications in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine: can be compared with other amine-substituted tetrahydronaphthalene derivatives, such as N-(2-ethylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine and N-(2-methylbutyl)-1,2,3,4-tetrahydronaphthalen-1-amine.
Uniqueness: The presence of the 2-methylpropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds and may result in different biological or chemical activities.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21N/c1-11(2)10-15-14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,11,14-15H,5,7,9-10H2,1-2H3 |
InChI-Schlüssel |
NCYVSDIOKPOFQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1CCCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


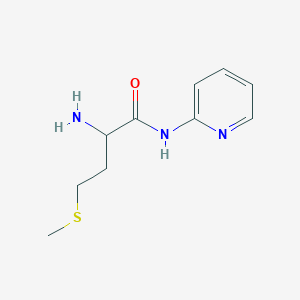



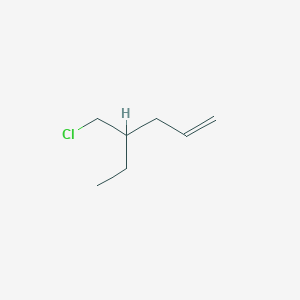
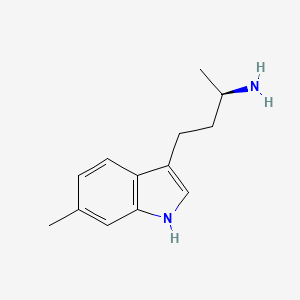
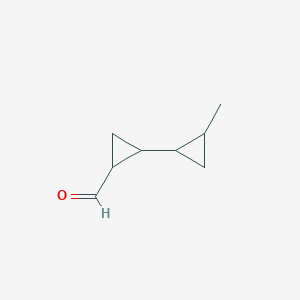
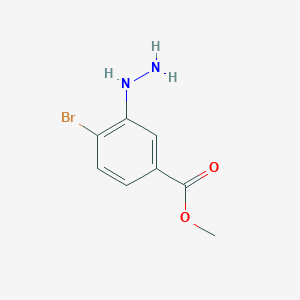
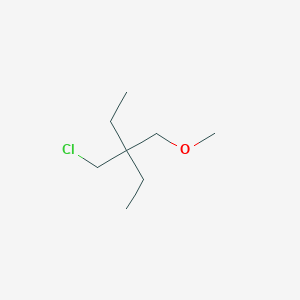

![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13227457.png)
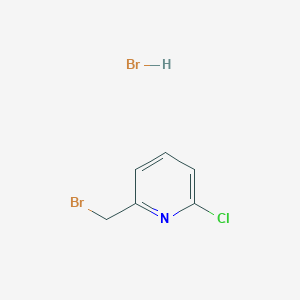
![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine](/img/structure/B13227465.png)
